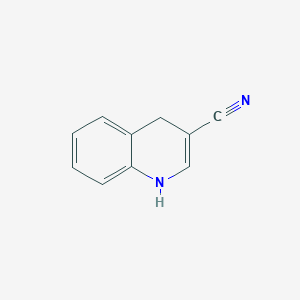

1,4-Dihydroquinoline-3-carbonitrile

Beschreibung

Significance of Dihydroquinoline Scaffolds in Organic Synthesis

The dihydroquinoline scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring, is a privileged structure in organic chemistry. Its importance stems from its presence in numerous natural products and pharmacologically active molecules. researchgate.netnih.gov Dihydroquinoline derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. nih.gov This has made them attractive targets for synthetic chemists aiming to develop new therapeutic agents.

Beyond medicinal applications, the dihydroquinoline framework serves as a versatile building block in organic synthesis. nih.gov Methodologies for constructing 1,2-dihydroquinolines and 1,4-dihydroquinolines are diverse, often involving multicomponent reactions that allow for the creation of complex molecules from simple starting materials in moderate to excellent yields. researchgate.net Furthermore, these scaffolds are utilized in materials science as components of fluorescent sensors and luminescent materials. For instance, certain dihydroquinolines have shown great potential for the sensitive and selective fluorescence detection of hydroxyl radicals (•OH), which are highly reactive and biologically significant species. researchgate.net The development of green chemistry approaches, utilizing more efficient energy sources and environmentally benign catalysts, continues to expand the accessibility and utility of the dihydroquinoline scaffold. nih.gov

Research Context of Nitrile Functionality in Heterocyclic Chemistry

The nitrile (or cyano) group (–C≡N) is a highly valuable and versatile functional group in the arena of heterocyclic synthesis. rsc.org Its unique electronic properties, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom within the triple bond, impart a wide range of reactivity. rsc.org This allows the nitrile group to participate in numerous organic transformations, including cycloadditions, annulations, and cascade reactions, making it a key tool for constructing complex carbo- and heterocyclic systems. rsc.orgnih.gov

In many synthetic strategies, the nitrile group acts as a linchpin, facilitating the formation of new rings. Polyfunctional nitriles are frequently used as starting materials for building diverse heterocyclic structures, such as thiazines and other sulfur-containing heterocycles. tandfonline.com The nitrile group can also be transformed into various other functional groups, including amines, carboxylic acids, and amides, further enhancing its synthetic utility. rsc.org In the context of medicinal chemistry, the nitrile group is found in over 60 approved small-molecule drugs. It can improve a drug candidate's pharmacokinetic profile, participate in crucial hydrogen bonding with protein targets, and act as a covalent "warhead" that binds to enzymes, a strategy employed in developing potent and selective inhibitors. mdpi.com

Overview of Academic Research on 1,4-Dihydroquinoline-3-carbonitrile

Direct and extensive academic research focused solely on the unsubstituted parent compound, this compound, is limited in published literature. Studies often indicate that some dihydroquinoline structures can be prone to rapid oxidation in the air to form the more stable aromatic quinoline (B57606), which may contribute to the focus on more stable, substituted analogs. mdpi.com

The majority of research has been directed toward derivatives, which are more stable or offer more direct pathways for further functionalization. Synthetic efforts in this area typically involve multicomponent reactions or cascade cyclizations to build the core ring system. For example, transition-metal-free processes have been developed for the synthesis of various 1,4-dihydroquinoline (B1252258) derivatives by reacting enaminones with aldehydes. rsc.org Similarly, L-proline has been used as a catalyst in three-component reactions to produce a variety of N-substituted quinoline-3-carbonitrile derivatives. researchgate.net

A closely related and well-characterized derivative is 4-Oxo-1,4-dihydroquinoline-3-carbonitrile, also known as 4-hydroxyquinoline-3-carbonitrile. This compound features a ketone group at the 4-position, which alters its chemical properties but shares the fundamental quinoline-3-carbonitrile framework. Research on this and other derivatives provides insight into the general reactivity and potential of this class of compounds.

Below is a data table for the representative derivative, 4-Oxo-1,4-dihydroquinoline-3-carbonitrile.

| Property | Value | Source |

| IUPAC Name | 4-oxo-1H-quinoline-3-carbonitrile | PubChem |

| Molecular Formula | C₁₀H₆N₂O | PubChem |

| Molecular Weight | 170.17 g/mol | PubChem |

| CAS Number | 2305-70-6 | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=CN2)C#N | PubChem |

| InChI Key | RBNLMAXLHADNEU-UHFFFAOYSA-N | PubChem |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

50741-28-1 |

|---|---|

Molekularformel |

C10H8N2 |

Molekulargewicht |

156.18 g/mol |

IUPAC-Name |

1,4-dihydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |

InChI-Schlüssel |

DOEVVVVMWIGBFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2NC=C1C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,4 Dihydroquinoline 3 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the dihydroquinoline ring system through cyclization reactions, which can be broadly categorized into pathways involving ring-opening and closure, and intramolecular cyclization strategies.

Ring-opening and subsequent ring-closure reactions provide a versatile route to quinoline (B57606) derivatives. These methods often start with a pre-existing ring which is opened to generate a reactive intermediate that then cyclizes to form the desired heterocyclic system.

One such strategy involves the reaction of azido-cyclopropyl ketones. In a process described by Ren and co-workers, the treatment of aromatic azides with hydrogen over a palladium on carbon (Pd/C) catalyst in ethanol (B145695) leads to the reduction of the azide (B81097) to an aniline (B41778) and subsequent ring closure to form a spirocyclopropyl imine. Further hydrogenation results in a three-ring opening through a 1,4-addition of hydrogen, yielding 2,3-disubstituted quinolinone derivatives. nih.gov

Another approach utilizes the ring-opening of aryl oxiranes. For instance, the reaction of aryl oxiranes with 4-hydroxycoumarin (B602359) in the presence of an iron(III) chloride (FeCl3) catalyst proceeds via a regioselective ring-opening of the oxirane at the less sterically hindered site. rsc.org This is followed by dehydration and cyclization to form furo[3,2-c]coumarins. rsc.org While not directly yielding a 1,4-dihydroquinoline-3-carbonitrile, this methodology demonstrates the principle of ring-opening/cyclization for constructing fused heterocyclic systems.

Similarly, the synthesis of polycyclic pyridones has been achieved through the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] frontiersin.orgorganic-chemistry.orgoxazine-1,8-diones, showcasing the utility of ring-opening transformations as a key step in building complex heterocyclic structures. mdpi.com

Intramolecular cyclization is a powerful method for synthesizing cyclic compounds, including 1,4-dihydroquinolines. These reactions involve the formation of a bond between two atoms within the same molecule.

A transition-metal-free approach for synthesizing 1,4-dihydroquinoline (B1252258) derivatives has been developed using the intermolecular cascade cyclization of enaminones with aldehydes. rsc.orgresearchgate.net This one-pot protocol provides a variety of products in moderate to good yields. rsc.org For example, reacting o-nitrobenzaldehyde with an enaminone in the presence of potassium phosphate (B84403) (K3PO4) in toluene (B28343) at 120 °C yields the corresponding 1,4-dihydroquinoline derivative. researchgate.net

Intramolecular electrophilic cyclization is another key strategy. For example, 3,4-dihydroisoquinoline-1(2H)-ones can be synthesized via the intramolecular electrophilic cyclization of 3,4-disubstituted lactams. researchgate.net This highlights the general applicability of intramolecular cyclization for creating dihydroquinoline and related heterocyclic cores.

Radical cyclization has also been employed. For instance, 2-(β-haloacyl)-1,2-dihydroisoquinolines can be cyclized using tributylstannane in the presence of AIBN (azobisisobutyronitrile) to form benzoindolizidine derivatives, demonstrating a free-radical-based intramolecular ring closure. researchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains significant portions of all the starting materials. rsc.org This approach offers advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity. researchgate.netrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the multicomponent synthesis of dihydroquinoline derivatives. These methods often provide high enantioselectivity.

L-proline, a simple amino acid, has been investigated as a catalyst for the three-component reaction of an aminopyrazole, an aromatic aldehyde, and dimedone to produce 1H-pyrazolo[3,4-b]quinolines. mdpi.com However, studies have shown that in some cases, the expected pyrazolo[3,4-b]quinolines are not formed, and instead, alternative products like 4,4'-(phenyl-methylene)-bis-(3-methyl-1-phenylpyrazol-5-oles) are isolated. mdpi.comnih.gov This highlights the importance of careful product characterization in MCRs. mdpi.com

The asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been achieved using a quinine-based squaramide organocatalyst. nih.gov This one-pot reaction, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, proceeds through an aza-Henry-hemiaminalization-oxidation sequence to yield the products with moderate to good yields and high enantioselectivities. nih.gov

Furthermore, the first organocatalytic multicomponent synthesis of enantioenriched polycyclic 1,2,3,4-tetrahydropyridines has been developed, employing polyfunctional substrates like 2-aminophenols and β-ketoamides under iminium activation. rsc.org

Table 1: Examples of Organocatalytic Multicomponent Syntheses

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-(Nitromethyl)benzaldehydes, N-protected aldimines | Quinine-based squaramide (5 mol%) | trans-3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | Asymmetric synthesis, one-pot, moderate to good yields (39-78%), high enantioselectivity (40-95% ee) | nih.gov |

| 2-Aminophenols, β-ketoamides, α,β-unsaturated aldehydes | Chiral aminocatalyst | Enantioenriched polycyclic 1,2,3,4-tetrahydropyridines | Three contiguous stereogenic centers, thermodynamically controlled regio- and diastereoselectivity | rsc.org |

| Aniline, Aromatic aldehyde, Pyrazolone | L-proline | Investigated for 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines | Reaction feasibility and product identity can be complex and substrate-dependent | mdpi.comnih.gov |

Metal catalysts are widely used in MCRs to synthesize quinoline derivatives, often enabling reactions under mild conditions with high efficiency.

A notable example is the bismuth triflate-catalyzed microwave-assisted multicomponent reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water to produce coumarin-fused dihydroquinolines. rsc.org This method is straightforward and provides facile access to these complex structures. Under solvent-free and conventional heating, the same reactants yield the corresponding aromatized quinolines. rsc.org

The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, has been improved using various catalysts. nih.govacs.org For instance, BF3·THF in acetonitrile (B52724) has been found to be a suitable catalytic system for the reaction of electron-deficient anilines, which often give low yields under traditional conditions. acs.org

A highly efficient one-pot synthesis of dihydroquinolinones has been developed using a Rh/Pd/Cu catalyst system, proceeding through a conjugate-addition/amidation/amidation sequence without the need for intermediate workup. organic-chemistry.org

Table 2: Examples of Metal-Catalyzed Multicomponent Syntheses

| Reactants | Catalyst System | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin, Aldehydes, Aromatic amines | Bismuth triflate | Water, Microwave | Coumarin-fused dihydroquinolines | rsc.org |

| Aniline, Benzaldehyde, Pyruvic acid | BF3·THF | Acetonitrile, 65 °C | Quinoline-4-carboxylic acids | acs.org |

| - | Rh/Pd/Cu | One-pot | Dihydroquinolinones | organic-chemistry.org |

| 1,2-Diketone, Aldehyde, Amine, Ammonium (B1175870) acetate | Zn(BF4)2 | - | 1,2,4,5-Tetrasubstituted imidazoles (related heterocycle synthesis) | rsc.org |

Catalytic Synthesis Protocols

A wide array of catalytic protocols beyond just MCRs have been established for the synthesis of 1,4-dihydroquinolines and their analogs. These methods often focus on improving yield, selectivity, and reaction conditions.

Transition-metal-free conditions have been developed for the synthesis of 1,4-dihydroquinoline derivatives from enaminones and aldehydes via an intermolecular cascade cyclization. rsc.org This one-pot protocol is advantageous for its simplicity and avoidance of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.net

On the other hand, metal-catalyzed approaches are numerous. A [Ru(p-cymene)(L-proline)Cl] catalyst has been used for the cyclization of 1,4,2-dioxazol-5-ones to form dihydroquinoline-2-ones with excellent yields and regioselectivity through a formal intramolecular arene C(sp2)-H amidation. organic-chemistry.org Palladium catalysis is also prominent. For example, a palladium-catalyzed decarboxylative [4+2] cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids, using a P-chiral monophosphorus ligand, provides 3,4-dihydroquinolin-2-ones with good yields and stereoselectivities. organic-chemistry.org

The synthesis of 1,4-dihydroquinolines can also be achieved from a variety of starting materials, with a focus on constructing the nucleus from quinolones. researchgate.net The development of greener synthetic methods using more efficient energy sources, less hazardous solvents, and renewable catalysts is an ongoing area of research in quinoline synthesis. researchgate.net

Metal-Free and Organocatalytic Systems

In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic systems have gained significant attention. A notable metal-free approach for the synthesis of 1,4-dihydroquinoline derivatives involves the intermolecular cascade cyclization of simple enaminones with aldehydes in a one-pot protocol. thieme-connect.comrsc.org This method provides access to a variety of products in moderate to good yields and avoids the use of transition metals. thieme-connect.comrsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also emerged as a powerful strategy. While specific applications for the direct synthesis of this compound are still developing, related transformations have been successfully demonstrated. For example, quinine-based squaramide organocatalysts have been used in the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence with good yields and enantioselectivities. nih.govnih.gov Such strategies could potentially be adapted for the synthesis of chiral 1,4-dihydroquinoline-3-carbonitriles.

Nanocatalysis in Dihydroquinoline Carbonitrile Formation

Nanocatalysis has introduced a new dimension to the synthesis of heterocyclic compounds, offering advantages such as high efficiency, reusability, and mild reaction conditions. Several nanocatalysts have been successfully employed in the synthesis of quinoline-3-carbonitrile derivatives.

One prominent example involves the use of Fe₃O₄@SiO₂–SO₃H nanoparticles for the four-component condensation of aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate. nih.gov This method, conducted under ultrasonic irradiation, yields hexahydro-4-phenylquinoline-3-carbonitriles. nih.gov The magnetic nature of these nanoparticles, with an average size of 30–40 nm, allows for easy separation and recycling. nih.gov

Another effective nanocatalyst is Fe₃O₄@propylsilane-arginine, which has been used for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives from α-naphthylamine, aromatic aldehydes, and malononitrile. nih.gov This catalyst provides excellent yields in short reaction times. nih.gov Furthermore, copper-based nanocatalysts, such as those supported on nanomaterial IRMOF-3/PSTA, have been utilized in one-pot multicomponent procedures to generate quinoline derivatives with high yields. nih.gov

| Catalyst | Starting Materials | Product | Reaction Conditions | Yield (%) |

| Fe₃O₄@SiO₂–SO₃H | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium acetate | Hexahydro-4-phenylquinoline-3-carbonitriles | Ethanol, Ultrasonic irradiation | High |

| Fe₃O₄@propylsilane-arginine | α-Naphthylamine, aromatic aldehydes, malononitrile | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives | Ethanol | 88-95 |

| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | Quinoline derivatives | CH₃CN, 80 °C | 85-96 |

Derivatization from Related Quinoline Precursors

The synthesis of this compound can also be achieved through the chemical transformation of pre-existing quinoline scaffolds. This approach often involves the modification of functional groups at key positions of the quinoline ring.

Transformations from Quinoline Carboxylic Acid Derivatives

A common strategy involves the conversion of a carboxylic acid or its derivative at the 3-position of the quinoline ring into a nitrile group. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized from the corresponding ethyl ester via hydrolysis with sodium hydroxide (B78521). nih.gov This carboxylic acid can then be converted to the corresponding carboxamide.

The crucial step of converting the carboxamide to the carbonitrile can be achieved through dehydration. A mild and efficient method for this transformation involves the use of cyanuric chloride in N,N-dimethylformamide (DMF). researchgate.net This reagent system has been successfully applied to the dehydration of various heterocyclic carboxamides to their corresponding nitriles in good yields. researchgate.net This two-step sequence, amidation followed by dehydration, provides a viable route to this compound from its carboxylic acid precursor.

Utility of Halogenated Intermediates

Halogenated quinolines serve as versatile intermediates for the introduction of the carbonitrile functionality. The Vilsmeier-Haack reaction is a powerful tool in this context, allowing for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. thieme-connect.comnih.govresearchgate.netchemijournal.com This reaction utilizes a reagent prepared from phosphorus oxychloride (POCl₃) and DMF. thieme-connect.comnih.govresearchgate.netchemijournal.com

The resulting 2-chloro-3-formylquinoline is a key synthon. The formyl group can be readily converted into a nitrile group. One effective method for this transformation is the treatment with ceric ammonium nitrate (B79036) (CAN) in aqueous ammonia (B1221849) at low temperatures, which affords the corresponding 2-chloro-3-cyanoquinoline in a single step. The chloro group at the 2-position can then be subjected to further modifications or removed if desired to yield the this compound skeleton.

| Starting Material (N-Arylacetamide) | Intermediate (2-Chloro-3-formylquinoline) | Reagent for Nitrile Formation | Final Product (2-Chloro-3-cyanoquinoline) |

| Acetanilide | 2-Chloro-3-formylquinoline | Ceric Ammonium Nitrate/NH₃ | 2-Chloro-3-cyanoquinoline |

| Substituted Acetanilides | Substituted 2-Chloro-3-formylquinolines | Ceric Ammonium Nitrate/NH₃ | Substituted 2-Chloro-3-cyanoquinolines |

This highlights the utility of halogenated intermediates in providing a regioselective route to the desired 3-carbonitrile functionality on the quinoline core.

Chemical Reactivity and Transformations of 1,4 Dihydroquinoline 3 Carbonitrile

Reactions Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of transformations, serving as a precursor to several other important functionalities.

Hydrolysis Pathways to Carboxamides and Carboxylic Acids

The conversion of the nitrile group in 1,4-dihydroquinoline-3-carbonitrile to a carboxylic acid is a fundamental transformation. This hydrolysis can proceed under either acidic or basic conditions, typically involving a two-step mechanism that passes through a carboxamide intermediate. libretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. libretexts.org A water molecule then attacks this carbon, and after a series of proton transfers, the corresponding amide is formed. Continued heating in the aqueous acid leads to the hydrolysis of the amide, yielding the final carboxylic acid, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and an ammonium (B1175870) ion. researchgate.net

Alternatively, alkaline hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. libretexts.orgresearchgate.net This process also forms the amide intermediate, which is subsequently hydrolyzed under the basic conditions to yield the carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. researchgate.net The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives as potent antibacterial agents often involves this type of hydrolysis from a nitrile precursor.

Ring Cleavage Reactions under Specific Conditions

While transformations of the nitrile group and aromatization of the dihydro-ring are common, ring cleavage of the 1,4-dihydroquinoline (B1252258) system initiated at the C3-carbonitrile position is not a widely documented pathway. More commonly, cleavage reactions target the double bond within the dihydropyridine (B1217469) portion of the molecule.

Oxidative cleavage of the C=C double bond within the 1,4-dihydroquinoline ring can be achieved using strong oxidizing agents, a reaction characteristic of alkenes. libretexts.org Reagents such as ozone (O₃) followed by an oxidative work-up, or hot, concentrated potassium permanganate (B83412) (KMnO₄), can break the double bond to form carbonyl compounds. libretexts.orgyoutube.com Depending on the substitution pattern of the original dihydroquinoline, this can result in the formation of ketones or carboxylic acids, effectively breaking open the heterocyclic ring. This method, however, is a general alkene reaction and not a specific transformation involving the nitrile group.

Modifications of the Dihydroquinoline Ring System

The dihydropyridine ring is the most reactive part of the 1,4-dihydroquinoline core and is susceptible to a range of modifications, particularly oxidation.

Oxidation and Dehydrogenation Pathways

A primary transformation of the 1,4-dihydroquinoline ring is its oxidation, or dehydrogenation, to the more thermodynamically stable aromatic quinoline (B57606) system. This aromatization is a key step in many synthetic sequences. A common and efficient reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which readily facilitates the removal of two hydrogen atoms to form the corresponding quinoline-3-carbonitrile. nih.gov

In some cases, aromatization can occur under surprising conditions. For instance, hydrogenation reactions intended to reduce other functional groups can sometimes lead to the formation of the fully aromatic quinoline as a major product, depending on the catalyst and reaction conditions. nih.gov Autoxidation is another pathway; upon removal of certain N-protecting groups like a tert-butoxycarbonyl (Boc) group under acidic conditions, the dihydroquinoline can spontaneously oxidize to the quinoline in the presence of air. nih.gov

Influence of Substituents on Ring Reactivity

The reactivity of the 1,4-dihydroquinoline ring system, and the efficiency of its synthesis, can be significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the entire heterocyclic system, affecting reaction rates and yields.

In multicomponent reactions to synthesize dihydroquinoline derivatives, the electronic properties of the substituents on the aromatic aldehyde starting material play a crucial role. nih.gov Research has shown that aldehydes bearing strong electron-withdrawing groups tend to produce the corresponding dihydroquinoline products in higher yields compared to those with electron-donating groups. nih.gov

Below is a table summarizing the effect of different substituents on the yield of a typical dihydroquinoline synthesis.

| Aldehyde Substituent (Position) | Substituent Type | Product Yield (%) |

| 4-Nitro | Electron-Withdrawing | 80 |

| 4-Methyl Ester | Electron-Withdrawing | 81 |

| 4-Chloro | Electron-Withdrawing | 74 |

| 4-Bromo | Electron-Withdrawing | 73 |

| 3,4-Dimethoxy | Electron-Donating | 56 |

| 3,4-Dimethyl | Electron-Donating | 52 |

| (Data sourced from a study on the synthesis of dihydroquinoline embelin (B1684587) derivatives. nih.gov) |

Functionalization and Diversification Strategies

The this compound skeleton is a valuable platform for creating diverse molecular architectures. Functionalization can occur at the nitrogen atom, the nitrile group, or the ring system itself.

One powerful strategy involves the conversion of related 2-chloroquinoline-3-carbonitriles into more complex fused heterocyclic systems. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]quinolines. rsc.org Subsequent diazotization can yield novel tetracyclic ring systems, demonstrating how the initial quinoline core can be elaborated into intricate structures. rsc.org

Another approach involves leveraging the inherent reactivity of the dihydroquinoline ring. As mentioned, oxidation to the stable quinoline aromatic system is a common strategy. nih.gov The resulting quinoline-3-carbonitrile is then available for a different set of chemical transformations, distinct from its dihydro- precursor, allowing for further diversification. This two-stage approach of synthesis followed by aromatization expands the range of accessible derivatives.

Electrophilic and Nucleophilic Derivatizations

The this compound core possesses several sites susceptible to electrophilic and nucleophilic attack. The nitrogen atom (N-1) of the dihydroquinoline ring is nucleophilic and can readily react with electrophiles. The C-4 position, being a benzylic carbon, and the C-2 position, part of an enamine-like system, also exhibit distinct reactivity.

N-Alkylation and N-Acylation:

The secondary amine functionality within the 1,4-dihydroquinoline ring is a prime site for electrophilic substitution. N-alkylation can be achieved using alkyl halides in the presence of a base, such as sodium hydride. researchgate.net Similarly, N-acylation can be carried out with acylating agents like acyl chlorides or anhydrides. These reactions provide a straightforward method to introduce a variety of substituents at the N-1 position, thereby modifying the steric and electronic properties of the molecule.

Reactions at the C-4 Position:

The reactivity at the C-4 position is influenced by the nature of the substituents. While direct electrophilic or nucleophilic substitution at C-4 of the parent this compound is not extensively documented, related systems show that this position can be involved in various transformations. For instance, in other 1,4-dihydropyridine (B1200194) systems, the C-4 position can be a site for oxidation or can participate in cycloaddition reactions. nih.gov

Reactions involving the C-2 Amino Group in Derivatives:

In derivatives such as 2-amino-1,4-dihydroquinoline-3-carbonitriles, the C-2 amino group introduces further nucleophilic character. This amino group can react with a range of electrophiles, leading to the formation of fused heterocyclic systems, as will be discussed in the following section.

Annulation and Expansion to Polycyclic Systems

The strategic placement of functional groups in this compound derivatives, particularly the presence of a nitrile group and a vicinal amino group (in its 2-amino derivatives), makes it an excellent precursor for the synthesis of fused polycyclic heterocycles. These annulation reactions are pivotal in the construction of complex molecular architectures with potential biological activities.

Synthesis of Pyrimido[4,5-b]quinolines:

A significant application of 2-amino-1,4-dihydroquinoline-3-carbonitrile derivatives is in the synthesis of pyrimido[4,5-b]quinolines. These reactions typically involve the cyclization of the 2-amino-3-carbonitrile moiety with various one-carbon synthons. For example, refluxing 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile with formamide (B127407) leads to the formation of the corresponding 4-aminopyrimido[4,5-b]quinoline derivative. researchgate.net In this reaction, formamide acts as the source of the additional carbon and nitrogen atoms required to build the pyrimidine (B1678525) ring.

Similarly, reaction with chloroacetyl chloride in the presence of dimethylformamide (DMF) results in the formation of a 2-(chloromethyl)pyrimido[4,5-b]quinoline derivative, which undergoes an intramolecular cyclization and Dimroth rearrangement. researchgate.net The reaction with phenyl isothiocyanate yields a thiourea (B124793) intermediate that can be cyclized to a 2-mercaptopyrimido[4,5-b]quinoline derivative. researchgate.net

The following table summarizes the synthesis of various pyrimido[4,5-b]quinoline derivatives starting from a substituted 2-amino-1,4-dihydroquinoline-3-carbonitrile.

| Starting Material | Reagent | Product | Reference |

| 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Formamide | 4-Amino-5,10-dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenylpyrimido[4,5-b]quinolin-6(7H,8H,9H)-one | researchgate.net |

| 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Chloroacetyl chloride / DMF | 2-(Chloromethyl)-8,9-dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenylpyrimido[4,5-b]quinoline-4,6(3H,5H,7H,10H)-dione | researchgate.net |

| 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Phenyl isothiocyanate | 5,10-Dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-2-mercapto-3,10-diphenylpyrimido[4,5-b]quinoline-4,6(1H,3H,7H,8H,9H)-dione | researchgate.net |

| 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Thiourea / HCl | 4-Amino-2-mercapto-5,10-dihydro-5-(4-methoxyphenyl)-8,8-dimethyl-10-phenylpyrimido[4,5-b]quinolin-6(7H,8H,9H)-one | researchgate.net |

Synthesis of Pyrazolo[3,4-b]quinolines:

The this compound framework can also be utilized to construct pyrazolo[3,4-b]quinolines. Although direct synthesis from the parent compound is not widely reported, related structures demonstrate the feasibility of this transformation. For instance, treatment of ethyl 2-chloroquinoline-3-carboxylate with hydrazine hydrate leads to the formation of a pyrazolo[3,4-b]quinolinone. ijirset.com This suggests that a suitably functionalized this compound could undergo a similar cyclization with hydrazine derivatives to yield the corresponding pyrazolo[3,4-b]dihydroquinolines.

Synthesis of Isoxazolo[5,4-b]quinolines:

The synthesis of isoxazolo[5,4-b]quinolines from this compound can be envisaged through the reaction of a precursor like 2-hydroxy-1,4-dihydroquinoline-3-carbonitrile with hydroxylamine. The resulting oxime could then undergo cyclization to form the isoxazole (B147169) ring fused to the dihydroquinoline core. While direct examples are scarce, the synthesis of isoxazolo[5,4-b]pyrano[2,3-f]quinolines from a dihydroisoxazolo[5,4-b]quinolin-5(6H)-one highlights the utility of related heterocyclic systems in building such fused structures. researchgate.net

Theoretical and Computational Investigations of 1,4 Dihydroquinoline 3 Carbonitrile

Quantum Chemical Studies

Geometry Optimization and Conformational Analysis

No specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for 1,4-Dihydroquinoline-3-carbonitrile are available. Conformational analysis to identify the most stable conformers has not been reported in the reviewed literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Consequently, the HOMO-LUMO gap, which is crucial for understanding the molecule's kinetic stability and reactivity, remains uncharacterized.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack, has not been published for this compound.

Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Analysis

NBO and AIM analyses, which provide detailed information about bonding, charge transfer, and intermolecular interactions, have not been reported for this compound.

Mechanistic Elucidation through Computational Chemistry

There are no computational studies in the reviewed literature that elucidate the reaction mechanisms involving this compound.

Reaction Pathway and Transition State Characterization

The synthesis of 1,4-dihydroquinoline (B1252258) derivatives can often proceed through complex, multi-step reaction cascades. rsc.orgresearchgate.net Computational modeling is a key tool in mapping the intricate journey from reactants to products. For the formation of the 1,4-dihydroquinoline core, theoretical studies typically focus on elucidating the reaction mechanism, identifying key intermediates, and characterizing the transition states that connect them.

A plausible synthetic route that can be analyzed computationally is the transition-metal-free cyclization of enaminones with aldehydes. rsc.org Density Functional Theory (DFT) calculations are frequently employed to model the potential energy surface of such reactions. These calculations can help to:

Identify the most favorable reaction pathway: By comparing the energies of different possible routes, researchers can determine the most likely sequence of events. For instance, in a cascade reaction, the sequence might involve a Michael addition followed by an intramolecular cyclization and subsequent dehydration.

Characterize Transition States: For each step in the proposed mechanism, the geometry and energy of the transition state are calculated. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Elucidate the role of catalysts: If a catalyst is used, computational models can show how it interacts with the reactants to lower the activation energy of the reaction. For example, the model could illustrate how a base facilitates proton abstraction or how an acid activates a carbonyl group.

A hypothetical reaction pathway for the formation of a substituted 1,4-dihydroquinoline is depicted below, outlining the types of structures that would be computationally modeled.

| Step | Description | Computational Focus |

| 1 | Michael Addition | Geometry and energy of the Michael adduct intermediate. |

| 2 | Intramolecular Cyclization | Characterization of the cyclization transition state. |

| 3 | Dehydration | Modeling the elimination of a water molecule to form the final product. |

This table is illustrative and represents the type of data generated from computational studies on related reaction mechanisms.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, these predictions are invaluable for confirming its structure and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. By modeling the compound in a simulated solvent environment, the predicted chemical shifts can be correlated with experimental spectra, aiding in the assignment of peaks to specific atoms within the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. For this compound, key vibrational modes of interest would include the N-H stretch, the C≡N (nitrile) stretch, and the C=C stretches within the aromatic and dihydropyridine (B1217469) rings. Comparing the calculated and experimental IR spectra can confirm the presence of these functional groups.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. These calculations can determine the wavelength of maximum absorption (λ_max) and provide insights into the nature of the electronic transitions, such as n→π* or π→π*.

An illustrative table of predicted versus experimental spectroscopic data is shown below.

| Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | DFT/GIAO | 7.2-7.8 (aromatic), 4.5 (CH₂), 8.5 (NH) | (Hypothetical experimental data) |

| ¹³C NMR (δ, ppm) | DFT/GIAO | 110-140 (aromatic), 118 (CN), 30 (CH₂) | (Hypothetical experimental data) |

| IR (cm⁻¹) | DFT | ~3300 (N-H), ~2200 (C≡N) | (Hypothetical experimental data) |

| UV-Vis (λ_max, nm) | TD-DFT | ~280, ~350 | (Hypothetical experimental data) |

This table contains hypothetical data to illustrate the comparison between predicted and experimental values.

Tautomeric Equilibrium and Interconversion Studies

Tautomerism is a significant phenomenon in heterocyclic chemistry, and this compound can potentially exist in different tautomeric forms. The most likely tautomeric relationship would be between the 1,4-dihydroquinoline form and its 4-hydroxyquinoline (B1666331) isomer.

Computational studies are crucial for assessing the relative stabilities of these tautomers and the energy barriers for their interconversion.

Relative Stabilities: By calculating the Gibbs free energy (G) of each tautomer, researchers can predict which form is more stable under a given set of conditions (e.g., in the gas phase or in a specific solvent). The relative energies can indicate the position of the tautomeric equilibrium. For similar systems, such as 4-hydroxyquinoline/4-oxoquinoline, the equilibrium can be influenced by the solvent polarity. researchgate.net

Interconversion Pathway: The transition state for the proton transfer between the tautomers can be located and its energy calculated. This provides the activation energy for the interconversion process. A low activation barrier would suggest a rapid equilibrium, potentially making the individual tautomers difficult to isolate experimentally.

Theoretical investigations into the tautomerism of related hydroxyquinolines have shown that the relative energies and Gibbs free energies can be reliably calculated using methods like DFT (e.g., M06-2X functional). beilstein-journals.orgbeilstein-journals.org These studies often consider the effect of the solvent, as polar solvents can stabilize more polar tautomers.

A hypothetical energy profile for the tautomeric interconversion of this compound is presented below.

| Species | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| This compound | 0.00 | 0.00 |

| 4-Hydroxyquinoline-3-carbonitrile | (Calculated Value) | (Calculated Value) |

| Transition State | (Calculated Value) | (Calculated Value) |

This table illustrates the type of data that would be generated to assess tautomeric equilibrium.

Applications in Advanced Organic Synthesis and Materials Science

1,4-Dihydroquinoline-3-carbonitrile as a Versatile Synthetic Intermediate

The this compound core is a privileged structure that serves as a foundational component for creating a diverse array of more complex molecules. Its inherent reactivity, particularly the presence of the nitrile group and the dihydroquinoline backbone, makes it an ideal starting point for sophisticated synthetic transformations.

The this compound framework is readily elaborated into larger, polycyclic heterocyclic systems. These structures are of significant interest due to their prevalence in biologically active compounds and functional materials. For instance, derivatives of 1,4-dihydroquinoline (B1252258) can be transformed into fused heterocyclic systems like pyrimido[4,5-b]quinolines. iipseries.org This is achieved through multicomponent reactions where the dihydroquinoline core acts as a key building block, reacting with other small molecules in a single step to construct the more complex pyrimidine-fused architecture. iipseries.org

Furthermore, the strategic placement of functional groups on the 1,4-dihydroquinoline ring allows for subsequent cyclization reactions. For example, 4-alkylamino-2-chloroquinoline-3-carbonitriles, which can be derived from the dihydroquinoline scaffold, react with hydrazine (B178648) to form 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolines. nih.gov This intermediate can then be diazotized to create novel tetracyclic ring systems, demonstrating the utility of the quinoline-3-carbonitrile moiety as a precursor to elaborate hexaazaacephenanthrylenes. nih.gov The ability to serve as a template for such complex, multi-ring structures underscores its importance as a versatile building block in modern heterocyclic chemistry.

Beyond fused heterocycles, this compound and its analogues are crucial precursors for specialized nitrogen-containing scaffolds, including N-heteroacenes. N-heteroacenes are of considerable interest for their applications in electronics and photovoltaics. nih.gov The synthesis of these larger, nitrogen-rich acene structures often relies on an iterative approach, where quinoline-like building blocks are systematically assembled. nih.gov The dihydroquinoline framework provides the necessary nitrogen atom and the fused aromatic system that forms the basis of these extended π-systems. Computational studies have suggested that dihydro-N-heteroacenes are more stable than their corresponding acene counterparts, making them promising candidates for stable organic electronic materials. nih.gov

The conversion of 1,2,3,4-tetrahydroquinolines, closely related to the dihydro- variants, into fully aromatic quinolines is a key step in accessing many of these scaffolds. organic-chemistry.orgrsc.org This dehydrogenation can be achieved using various catalytic systems, including heterogeneous cobalt oxide or reusable phenalenyl-based photocatalysts, highlighting the synthetic accessibility of the aromatic quinoline (B57606) core from its dihydro- precursor for subsequent use in constructing specialized scaffolds. organic-chemistry.org

Development of Novel Synthetic Methodologies

The synthesis of the this compound core itself has been the subject of extensive research, leading to the development of innovative and efficient synthetic methods. These methodologies often prioritize efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single operation. The synthesis of 1,4-dihydroquinoline derivatives is frequently accomplished through such protocols. researchgate.net For example, a transition-metal-free, one-pot cascade cyclization of enaminones with aldehydes has been developed to produce a variety of 1,4-dihydroquinoline derivatives in moderate to good yields. rsc.orgresearchgate.net

Another prominent example involves the reaction of a natural benzoquinone, an aniline (B41778), and an aromatic aldehyde, which proceeds through a domino Knoevenagel–Michael addition–intramolecular cyclization sequence to yield dihydroquinoline derivatives. nih.gov These MCRs are not only efficient but also allow for the introduction of various substituents by simply changing the starting components, providing rapid access to a library of functionally diverse this compound analogues. acs.org The use of catalysts like L-proline has also been explored in three-component reactions aimed at producing 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, which are structurally related to the target compound. nih.gov

The design and optimization of catalytic cycles are central to the efficient synthesis of 1,4-dihydroquinoline-3-carbonitriles and their derivatives. A range of catalysts have been employed, from simple acids and bases to more complex organocatalysts and metal complexes. For instance, the synthesis of pyrimido[4,5-b]quinolines via a multicomponent reaction was optimized by comparing various trityl chloride derivatives as catalysts, with trityl chloride itself proving most effective in chloroform (B151607) under reflux conditions. iipseries.org

Contributions to Materials Science and Engineering

The quinoline scaffold, and by extension its dihydro- and cyano-substituted derivatives, possesses photophysical properties that make it a valuable component in materials science. These compounds are explored for their potential use in organic electronics and as functional dyes.

Derivatives of quinoline are known to exhibit luminescent properties, with applications in organic light-emitting diodes (OLEDs) and as molecular probes. Research has shown that specific quinoline derivatives can function as green or blue light emitters, with their fluorescence properties enhanced by the strategic placement of substituents on the quinoline backbone. For instance, an indium trichloride-catalyzed reaction has been used to synthesize new quinoline derivatives that show significant fluorescence, with one compound emitting green light with a high quantum yield (Φ = 0.78) and a lifetime of 6.20 ns.

Furthermore, the 1,4-dihydroquinoline framework is considered a precursor for organic optoelectronic materials. researchgate.net The ability to synthesize and subsequently functionalize this scaffold allows for the tuning of its electronic and optical properties. The conversion of dihydroquinolines to fully aromatic quinolines is a critical step, as the extended π-conjugation in the aromatic system is often responsible for the desired material properties. nih.gov These N-heterocyclic aromatic compounds are investigated for use in applications ranging from organic solar cells to biomolecular markers, highlighting the significant contribution of the this compound chemical space to the development of advanced functional materials. nih.gov

Computational Evaluation of Corrosion Inhibition Properties

The this compound framework and its derivatives have been the subject of computational studies to evaluate their potential as corrosion inhibitors, particularly for iron and steel in acidic environments. researchgate.netresearchgate.net These theoretical investigations, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide significant insights into the inhibitor-metal interactions and help predict inhibition efficiency. researchgate.netresearchgate.net

Key quantum chemical parameters are calculated to understand the electronic properties of the inhibitor molecules and their relationship with corrosion inhibition. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), chemical hardness (η), and the fraction of electrons transferred (ΔN). researchgate.netresearchgate.net

A high EHOMO value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. researchgate.net Conversely, a low ELUMO value suggests a higher affinity for accepting electrons from the metal surface. researchgate.net The energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller ΔE facilitates adsorption onto the metal surface, thereby enhancing inhibition efficiency. researchgate.net Chemical hardness (η) and its inverse, softness (σ), describe the resistance to change in electron distribution. Soft molecules, which typically have a small energy gap, are more effective inhibitors as they readily donate electrons to the metal surface. researchgate.net

A computational study on a series of 2-amino-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile derivatives (Q1-Q4) investigated their adsorption and corrosion inhibition properties on an iron (Fe) surface. researchgate.net The study calculated various global reactivity descriptors, as detailed in the table below.

Table 1: Calculated Quantum Chemical Parameters for Selected this compound Derivatives interactive_table "Parameter","Q1 (R=Phenyl)","Q2 (R=p-tolyl)","Q3 (R=4-methoxyphenyl)","Q4 (R=4-(dimethylamino)phenyl)" "EHOMO (eV)",-5.632,-5.549,-5.409,-5.011 "ELUMO (eV)",-1.461,-1.428,-1.378,-1.159 "Energy Gap (ΔE) (eV)",4.171,4.121,4.031,3.852 "Hardness (η)",2.086,2.061,2.016,1.926 "Softness (σ)",0.479,0.485,0.496,0.519 "Electronegativity (χ)",3.547,3.489,3.394,3.085 "Electrons Transferred (ΔN)",0.827,0.843,0.869,0.964 Data sourced from a computational study on novel quinoline derivatives. researchgate.net

The results indicated that the ability of the inhibitor to donate electrons (indicated by EHOMO) and the fraction of electrons transferred (ΔN) increased from Q1 to Q4. researchgate.net Concurrently, the energy gap (ΔE) and hardness (η) decreased, suggesting that the inhibition efficiency would follow the order Q4 > Q3 > Q2 > Q1. researchgate.net This is because substituents like methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) are electron-donating groups that increase the electron density on the quinoline system, enhancing its ability to adsorb onto the metal surface. researchgate.net

Molecular dynamics simulations further supported these findings by modeling the adsorption behavior of these compounds on an Fe (110) surface. researchgate.net The calculated binding energies confirmed the same trend, with Q4 exhibiting the strongest interaction with the iron surface. researchgate.net These computational results are in good agreement with experimentally determined inhibition efficiencies, validating the use of theoretical calculations for designing and predicting the effectiveness of new quinoline-based corrosion inhibitors. researchgate.net

Potential as Components in Functional Materials

The unique structure of 1,4-dihydroquinoline is not only pivotal for its biological and inhibitive properties but also makes it a valuable scaffold for the development of functional materials. Its applications extend to specialized areas such as advanced drug delivery systems.

One of the significant challenges in neuropharmacology is delivering therapeutic agents across the blood-brain barrier (BBB). The 1,4-dihydroquinoline core has been explored as a component of a redox-based chemical delivery system (CDS) designed to transport neuroactive drugs into the central nervous system (CNS). rsc.org This system is analogous to the 1,4-dihydropyridine-based carriers but offers advantages in terms of chemical stability, being less prone to oxidation and hydration reactions that can limit in vivo applications. rsc.org

In one study, the neurotransmitter γ-aminobutyric acid (GABA), which poorly crosses the BBB, was chemically linked to a 1,4-dihydroquinoline carrier. rsc.org The resulting lipophilic 1,4-dihydroquinoline-GABA derivative was able to cross the BBB. Once in the brain, it is designed to be oxidized to the corresponding quaternary quinolinium salt. This charged species is then trapped in the CNS, where subsequent enzymatic cleavage would release the active GABA molecule. rsc.org An in vivo evaluation in mice demonstrated that administration of the 1,4-dihydroquinoline-GABA derivative led to a significant alteration in locomotor activity, suggesting an increase in central GABAergic activity. rsc.org This provides strong evidence that the 1,4-dihydroquinoline carrier successfully transported GABA across the BBB, showcasing its potential as a functional material for targeted drug delivery. rsc.org

Furthermore, the this compound scaffold is a versatile synthetic intermediate. rsc.orgresearchgate.net The development of transition-metal-free, one-pot synthesis protocols allows for the creation of a wide variety of these derivatives in good yields. rsc.org This synthetic accessibility makes the 1,4-dihydroquinoline core an attractive building block for chemists to construct more complex molecules with tailored electronic, optical, or biological functions for use in materials science.

Table 2: Compound Names Mentioned in the Article interactive_table "Abbreviation / Trivial Name","Full Chemical Name" "this compound","this compound" "Q1","2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile" "Q2","2-amino-7-hydroxy-4-(p-tolyl)-1,4-dihydroquinoline-3-carbonitrile" "Q3","2-amino-7-hydroxy-4-(4-methoxyphenyl)-1,4-dihydroquinoline-3-carbonitrile" "Q4","2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile" "GABA","γ-aminobutyric acid"

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1,4-dihydroquinoline-3-carbonitrile. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom.

In a representative study, the ¹H NMR spectrum of a synthesized 1,4-dihydroquinoline (B1252258) derivative displayed characteristic signals that confirmed its structure. While specific data for the parent this compound is not detailed in the provided search results, analogous structures show predictable patterns. For instance, the protons on the dihydropyridine (B1217469) ring typically appear as distinct multiplets, and the aromatic protons of the fused benzene (B151609) ring resonate in the downfield region. Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in unambiguously assigning the proton and carbon signals, especially for substituted derivatives where spectral overlap can occur. scispace.com

Anomalous NMR spectra have been observed in some 3,4-dihydroisoquinolines, a related class of compounds, where extreme line broadening can occur, sometimes to the point of signals becoming unobservable. ias.ac.in This highlights the importance of carefully controlled experimental conditions and the potential for complex dynamic processes, such as slow equilibria, to affect the NMR spectra of such heterocyclic systems. ias.ac.in

Table 1: Representative ¹H NMR Spectral Data for a Dihydroquinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.02 | d |

| H-5 | 6.88 | m |

| H-6 | 7.18 | t |

| H-7 | 6.85 | m |

This table is illustrative and based on data for a related spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile derivative. scispace.com Specific shifts for this compound would vary.

Vibrational (FT-IR) and Mass Spectrometry for Reaction Monitoring and Product Confirmation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. The N-H stretching vibration of the dihydroquinoline ring would also be a key feature.

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, the molecular ion peak would correspond to its molecular formula (C₁₀H₈N₂). The fragmentation pattern can offer further structural clues. For example, in the synthesis of spiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitriles, mass spectrometry was used to confirm the gross formula of the products. scispace.com

Table 2: Key FT-IR Absorptions for Characterization

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3500-3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C≡N Stretch | 2260-2220 |

| C=C Stretch (Aromatic) | 1600-1450 |

This table presents generally expected ranges for the functional groups in this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Reaction Pathways

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically used for detecting and characterizing species with unpaired electrons, such as radicals. In the context of the synthesis or reactions of this compound, EPR spectroscopy could be invaluable for identifying and studying any radical intermediates that may form.

For instance, studies on the oxidation of related 1,2-dihydroquinoline (B8789712) derivatives have successfully employed EPR to observe and characterize the corresponding aminyl radicals. rsc.org The hyperfine splittings observed in the EPR spectra provided evidence for the delocalization of the unpaired electron over the heterocyclic system. rsc.org Although no specific EPR studies on this compound were found in the provided search results, this technique remains a powerful tool for investigating reaction mechanisms that may proceed through single-electron transfer steps. The detection and characterization of such transient radical species can provide critical insights into the reaction pathway that would be unattainable through other spectroscopic methods. More recent advancements in EPR techniques, such as hyperfine pulse EPR (HYSCORE), have been used to define the coordination environment of semiquinone radical intermediates in complex biological systems, showcasing the potential for detailed structural information on radical species. chemrxiv.org

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Routes for 1,4-Dihydroquinoline-3-carbonitrile

The chemical industry is increasingly driven by the principles of green chemistry to mitigate environmental impact. chemistryjournals.net Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh conditions, hazardous reagents, and toxic solvents, leading to significant waste generation. nih.gov The production of fine chemicals and pharmaceuticals, for instance, can generate between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Future research is intensely focused on developing more ecologically and economically sound synthetic pathways to this compound.

Key strategies in this domain include:

Alternative Energy Sources and Solvents: Research is moving away from conventional heating towards more efficient energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption. nih.govresearchgate.net Furthermore, the replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a primary objective. chemistryjournals.net

Catalyst Innovation: The development of renewable and eco-friendly catalysts is crucial. This includes exploring the use of earth-abundant metal catalysts or even catalyst-free conditions to circumvent the environmental and economic costs associated with heavy metal catalysts. researchgate.net Transition-metal-free processes for synthesizing 1,4-dihydroquinoline (B1252258) derivatives are already being developed, offering a more sustainable alternative. rsc.orgresearchgate.net

Atom Economy and Multicomponent Reactions (MCRs): MCRs are a powerful tool in green synthesis, allowing the construction of complex molecules like this compound from simple starting materials in a single step. researchgate.net This approach maximizes atom economy by incorporating most or all atoms from the reactants into the final product, thus minimizing waste. mdpi.com

A comparative overview of green synthetic strategies is presented below:

| Strategy | Principle | Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. | Reduced reaction times, lower energy consumption, improved yields. nih.govresearchgate.net |

| Use of Green Solvents | Employs environmentally benign solvents like water or ionic liquids. | Reduced toxicity and pollution, potential for unique reactivity. chemistryjournals.net |

| Transition-Metal-Free Catalysis | Avoids the use of expensive and often toxic heavy metal catalysts. | Lower cost, reduced environmental contamination, simplified purification. rsc.orgresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot reaction. | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net |

Future efforts will likely focus on combining these strategies, for example, by designing a microwave-assisted, multicomponent reaction in an aqueous medium to create a truly green synthesis of this compound.

Exploration of Unprecedented Chemical Transformations and Reactivity

Beyond improving its synthesis, a significant future direction involves exploring novel chemical transformations and unlocking new reactivity patterns for the this compound core. This exploration can expand its utility as a versatile building block in organic synthesis.

Emerging areas of research include:

Novel Leaving Group Chemistry: Recent studies have shown that fragments of the 1,4-dihydroquinoline system can act as leaving groups in the presence of nucleophiles. rsc.orgresearchgate.net This unprecedented reactivity opens up avenues for post-synthetic modification, allowing the introduction of diverse functional groups onto the heterocyclic core.

Domino and Cascade Reactions: The vicinal amino and cyano groups in related 4-aminoquinoline-3-carbonitriles can function as an enaminonitrile moiety, making them attractive substrates for constructing larger polycyclic systems through cascade reactions. researchgate.net Similar strategies could be envisioned for this compound, using its inherent functionality to trigger complex, multi-step transformations in a single operation.

C-H Functionalization: Direct functionalization of the C-H bonds on the quinoline scaffold represents a highly atom-economical approach to creating new derivatives. Future research could focus on developing catalytic systems capable of selectively activating and functionalizing specific C-H bonds of the this compound ring system, bypassing the need for pre-functionalized starting materials.

The goal is to move beyond the known chemistry of this scaffold and discover reactions that can rapidly increase its molecular complexity, providing access to novel chemical space for applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling offers a pathway to rationalize experimental findings and predict new chemical phenomena.

Future applications of computational modeling in this area include:

Predictive Synthesis: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for the synthesis of this compound. This allows researchers to calculate transition state energies, predict reaction outcomes, and optimize reaction conditions (e.g., temperature, catalyst choice) before performing experiments, saving time and resources.

Rational Ligand and Material Design: For applications in medicinal chemistry, molecular docking studies can predict the binding modes and affinities of novel this compound derivatives with biological targets like protein kinases. nih.govnih.gov In materials science, computational screening can be used to predict the electronic and photophysical properties of new derivatives, guiding the design of compounds with specific characteristics for use in optoelectronic devices. researchgate.net

| Computational Method | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies. | Optimized and more efficient synthetic routes. |

| Molecular Docking | Predicting binding interactions with biological macromolecules. | Rational design of new drug candidates. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or physical properties. | Predictive models for screening virtual libraries of derivatives. |

| Virtual Screening | Computationally evaluating large libraries of potential derivatives. | Identification of lead compounds for synthesis and testing. |

By integrating these computational approaches, researchers can adopt a "design-build-test-learn" cycle that is more efficient and targeted, accelerating the discovery of new applications for the this compound scaffold.

Integration with Automation and Flow Chemistry Methodologies

The shift from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. researchgate.net Flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages, including enhanced safety, better process control, and straightforward scalability. uc.pt

The integration of automation and flow chemistry is a critical future direction for the synthesis of this compound:

Process Intensification and Safety: Flow reactors feature a high surface-area-to-volume ratio, enabling superior heat and mass transfer. uc.pt This allows for the safe use of highly exothermic reactions or unstable intermediates that would be difficult to control in a large batch reactor. nih.gov

Telescoped and Multi-step Synthesis: The modular nature of flow chemistry systems allows multiple reaction steps, workups, and purification processes to be "telescoped" into a single, continuous operation. nih.gov This avoids the need for manual handling and isolation of intermediates, significantly improving efficiency.

Automated Optimization: When coupled with automation and real-time analysis, flow systems can be programmed to self-optimize. Algorithms can vary reaction parameters (temperature, flow rate, stoichiometry) and use the analytical feedback to rapidly identify the optimal conditions for synthesizing this compound, a task that would be laborious in batch. researchgate.net

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Heat/Mass Transfer | Improved control over reaction conditions, leading to higher yields and purity. uc.pt |

| Small Reactor Volume | Increased safety when handling hazardous reagents or unstable intermediates. nih.gov |

| Process Automation | High reproducibility and the ability to run unattended for long periods. researchgate.net |

| Easy Scalability | Production can be increased by running the system for longer or by "numbering-up" (running multiple reactors in parallel). uc.pt |

| Reaction Telescoping | Integration of multiple synthetic and purification steps into one continuous process. nih.gov |

The application of flow chemistry could enable the on-demand, efficient, and green production of this compound and its derivatives, facilitating their broader use in research and industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4-dihydroquinoline-3-carbonitrile derivatives, and how are yields optimized?

- Methodological Answer : The core scaffold is typically synthesized via intramolecular cyclization. For example, 3-(2-aminophenyl)-3-oxopropanenitrile derivatives react with dimethylformamide-dimethylacetal (DMF-DMA) to form the quinoline ring, achieving ~30% yield over eight steps . Alternative methods include refluxing arylidene derivatives with 1-tetralone and ammonium acetate in ethanol, yielding crystalline products after recrystallization (e.g., ethyl alcohol/DMF mixtures) . Key optimizations involve stoichiometric control of ammonium acetate (8:1 molar ratio to substrate) and solvent selection (ethanol for eco-friendly protocols) .

Q. How can purity and structural integrity of this compound derivatives be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) is used to confirm purity (>98% ), while mass spectrometry (MS) and single-crystal X-ray diffraction resolve structural ambiguities. For example, MS of 2-(4-nitrophenyl)-4-oxo-1,2-dihydroquinoline-3,3-dicarbonitrile confirms molecular ions at m/z 320.1 . Crystallography parameters (e.g., MoKα radiation, θ = 2.3–25.3°, Rint = 0.051) are critical for confirming bond lengths and angles .

Q. What solvents and conditions are recommended for recrystallization?

- Methodological Answer : Ethanol-DMF mixtures are effective for needle-shaped crystals , while absolute ethanol alone is preferred for green chemistry approaches . Cooling rates (slow vs. rapid) and solvent polarity significantly impact crystal quality and yield.

Advanced Research Questions

Q. How do substituents on the quinoline ring influence reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- or 7-positions enhance electrophilic substitution kinetics, as seen in bosutinib intermediates . Substituent effects are analyzed via Hammett plots or DFT calculations. For example, 6,7-dimethoxy derivatives exhibit altered π-stacking in crystallography , impacting solubility and binding affinity.

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray results)?

- Methodological Answer : Polymorphic forms (e.g., enol-keto tautomerism) can cause discrepancies. Combined use of <sup>13</sup>C NMR (to detect carbonyl shifts) and Hirshfeld surface analysis clarifies tautomeric states . For 5,8-dimethoxy derivatives, X-ray data (space group P21/c, Z = 4) confirm planar quinoline rings, overriding ambiguous NOE correlations .

Q. How can reaction pathways be optimized for scalability and sustainability?

- Methodological Answer : Green protocols using ethanol/water solvent systems and microwave irradiation reduce reaction times (4–6 h → 1–2 h) and improve yields (e.g., 75% for 1-allyl-6-chloro derivatives) . Catalytic systems like CuMnxOy-graphene oxide (GO) heterostructures enhance regioselectivity in pyranoquinoline synthesis .

Q. What computational methods predict the stability of dihydroquinoline intermediates?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess stability. Molecular docking (e.g., AutoDock Vina) evaluates binding modes of 3-carbonitrile derivatives to biological targets, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.